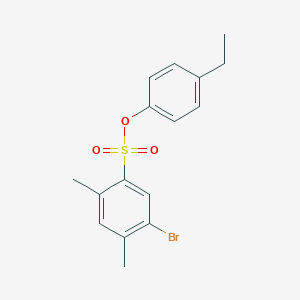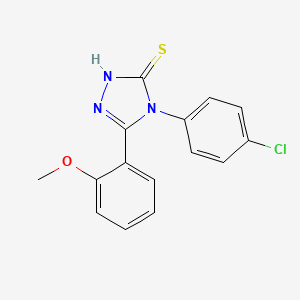
N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,3-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,3-dimethoxybenzamide, also known as DMABN, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Antitumor Activity and Structure-Activity Relationships
- Certain derivatives of N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,3-dimethoxybenzamide have been synthesized and evaluated for their antitumor activity. These compounds showed significant potency against tumor cells, with specific substituents enhancing cytotoxicity and reducing cardiotoxicity compared to unsubstituted parent compounds. Quantitative structure-activity relationship studies indicated a strong dependence of antitumor potency on the position and nature of substituents, highlighting the critical role of structural modification in enhancing antitumor efficacy (Sami et al., 1995); (Sami et al., 1996).
Novel Synthesis Methods
- Research has been conducted on the synthesis of related compounds using innovative methods, such as the use of COMU as a coupling reagent for the synthesis of N,N-diethyl-3-methylbenzamide (DEET), demonstrating the versatility and adaptability of synthetic techniques in producing complex organic molecules (Withey & Bajic, 2015).
Topoisomerase I-Targeting Agents
- Derivatives of this compound have been identified as potent topoisomerase I-targeting agents with significant cytotoxic activity. These findings suggest the potential for developing new anticancer agents targeting specific cellular mechanisms (Ruchelman et al., 2004).
Sigma-2 Receptor Probes
- Studies involving radiolabeled benzamide analogues have explored their binding affinity for sigma-2 receptors, offering insights into the potential therapeutic applications of sigma-2 receptor targeting in disease treatment (Xu et al., 2005).
Gastrointestinal Prokinetic Activity
- Novel benzamide derivatives have been synthesized and examined for their pharmacological activities, revealing gastrointestinal prokinetic and antiemetic activities. These findings highlight the potential for developing new treatments for gastrointestinal disorders (Sakaguchi et al., 1992).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-24(2)19(15-9-10-18-16(13-15)11-12-25(18)3)14-23-22(26)17-7-6-8-20(27-4)21(17)28-5/h6-10,13,19H,11-12,14H2,1-5H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWGQZXGJAVXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C(=CC=C3)OC)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

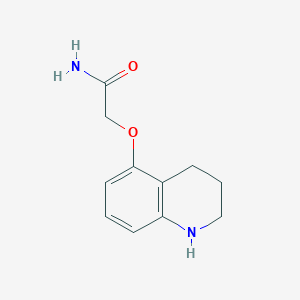
![1,3-Dimethyl-8-{4-[(4-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B3009820.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B3009821.png)
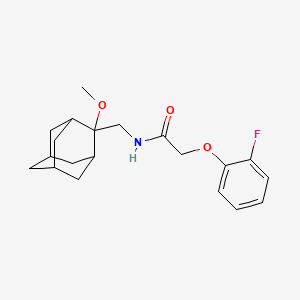
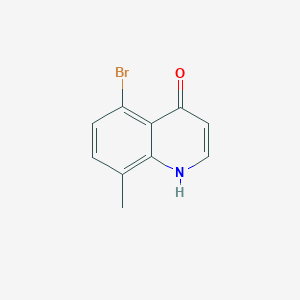
![N-(3,4-dimethoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3009825.png)
![2,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3009827.png)
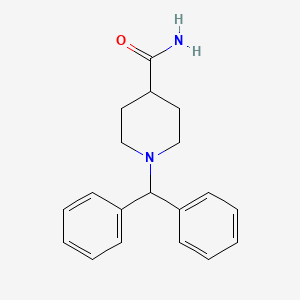

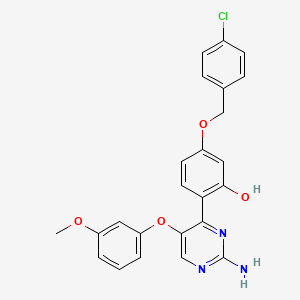
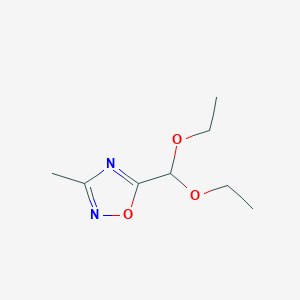
![Ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate](/img/structure/B3009834.png)
